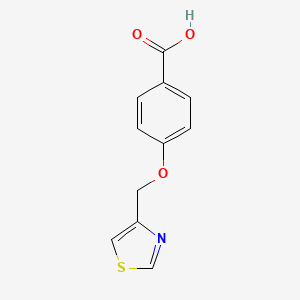

4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Overview

Description

4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a chemical compound that belongs to a class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The benzoic acid moiety is a common fragment in medicinal chemistry, often contributing to the bioactivity of the compound. The specific structure of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is not directly discussed in the provided papers, but related compounds have been synthesized and studied for their biological activities, such as protein kinase CK2 inhibition and antimicrobial properties .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step reactions starting from key intermediates. For instance, the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives was achieved by reacting 1-(1-benzofuran-2-yl)-2-bromoethanone with thiourea to form a thiazol-2-amine, which was then further reacted with various aromatic aldehydes to give Schiff bases. These were subsequently treated with thioacetic acid to yield thiazolidinone derivatives . Although the synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is not explicitly described, similar synthetic strategies could be employed, starting from appropriate benzoic acid and thiazole precursors.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite complex, with various substituents influencing the overall shape and electronic distribution. For example, a related compound with a 5-benzylidene-thiazolidine moiety was found to be essentially planar, with the 4-aminobenzoic acid fragment inclined at a significant angle. This structural arrangement facilitates the formation of inversion dimers and π-π stacking interactions in the crystal lattice . The molecular structure of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid would likely exhibit similar interactions due to the presence of aromatic rings and potential hydrogen bonding sites.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often acting as ligands or inhibitors due to their ability to coordinate with metal ions or bind to enzymes. The study of 4-(thiazol-5-yl)benzoic acid derivatives revealed that the introduction of certain substituents at specific positions on the benzoic acid moiety could maintain or enhance protein kinase CK2 inhibitory activities . This suggests that 4-(1,3-thiazol-4-ylmethoxy)benzoic acid could also engage in biochemical interactions, potentially as an enzyme inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the benzoic acid moiety and substituents on the thiazole ring can affect these properties. While the specific properties of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid are not detailed in the provided papers, related compounds have been characterized by analytical and spectral data, which is crucial for understanding their behavior in biological systems and potential applications as pharmaceutical agents .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Also, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Thiazole Derivatives in Industrial Applications

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Thiazole Derivatives in Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs as short-acting sulfa drug sulfathiazole . Also, they are used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .

Proteomics Research

“4-(1,3-thiazol-4-ylmethoxy)benzoic Acid” is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various experimental procedures, such as protein identification, quantification, and post-translational modification analysis .

Chemical Synthesis

This compound could be used as a building block in chemical synthesis . In this context, it could be used to synthesize more complex molecules for various applications, such as drug discovery, materials science, and more .

Antioxidant Properties

Thiazole derivatives, including “4-(1,3-thiazol-4-ylmethoxy)benzoic Acid”, have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .

Biological Activities

Thiazoles are found in many potent biologically active compounds . They have been observed over the years to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Safety And Hazards

The safety information available indicates that 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid has the following hazard statements: H303, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H315 means it causes skin irritation, and H319 means it causes serious eye irritation.

Future Directions

properties

IUPAC Name |

4-(1,3-thiazol-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(14)8-1-3-10(4-2-8)15-5-9-6-16-7-12-9/h1-4,6-7H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQRRSFGXSZIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297905 | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-thiazol-4-ylmethoxy)benzoic Acid | |

CAS RN |

863763-94-4 | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863763-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)